molecular formula C7H5Cl2N3O2S B8331751 5,6-Dichloro-3-hydrazino-1,2-benzisothiazole 1,1-dioxide

5,6-Dichloro-3-hydrazino-1,2-benzisothiazole 1,1-dioxide

Cat. No. B8331751
M. Wt: 266.10 g/mol
InChI Key: DGINKCHMJLGPMC-UHFFFAOYSA-N
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Patent
US04667041

Procedure details

50.2 g (0.2 mol) of 5,6-dichloro-3-keto-2H,3H-1,2-benzisothiazole 1,1-dioxide in 200 ml of diethylene glycol are stirred with 35 g of hydrazine hydrate for 30 hours at 160° C. to 165° C. Working up analogously to Example 1 gives 31.7 g (63% of theory) of 5,6-dichloro-3-hydrazino-1,2-benzisothiazole 1,1-dioxide which decomposes at 276° C.
Name
5,6-dichloro-3-keto-2H,3H-1,2-benzisothiazole 1,1-dioxide
Quantity
50.2 g
Type
reactant
Reaction Step One
Quantity
35 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:3]([Cl:14])=[CH:4][C:5]2[S:9](=[O:11])(=[O:10])[NH:8][C:7](=O)[C:6]=2[CH:13]=1.O.[NH2:16][NH2:17]>C(O)COCCO>[Cl:1][C:2]1[C:3]([Cl:14])=[CH:4][C:5]2[S:9](=[O:11])(=[O:10])[N:8]=[C:7]([NH:16][NH2:17])[C:6]=2[CH:13]=1 |f:1.2|

Inputs

Step One
Name
5,6-dichloro-3-keto-2H,3H-1,2-benzisothiazole 1,1-dioxide
Quantity
50.2 g
Type
reactant
Smiles
ClC=1C(=CC2=C(C(NS2(=O)=O)=O)C1)Cl
Name
Quantity
35 g
Type
reactant
Smiles
O.NN
Name
Quantity
200 mL
Type
solvent
Smiles
C(COCCO)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC=1C(=CC2=C(C(=NS2(=O)=O)NN)C1)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 31.7 g
YIELD: PERCENTYIELD 63%
YIELD: CALCULATEDPERCENTYIELD 59.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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